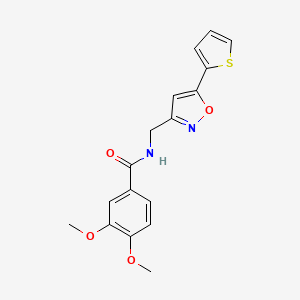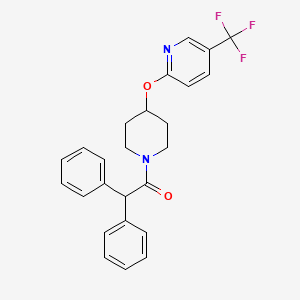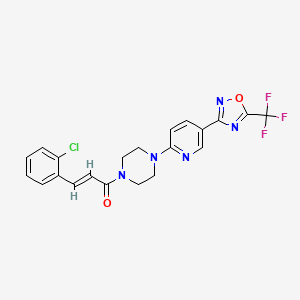![molecular formula C9H8N4O3 B2495430 [5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid CAS No. 91759-63-6](/img/structure/B2495430.png)
[5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of [5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid derivatives involves several chemical processes, including the formation of 5-aryl-2H-tetrazoles and their acetic acid counterparts. These compounds were synthesized and tested for their superoxide scavenging activity and anti-inflammatory properties, although the hydroxy-substituted compounds showed effectiveness as in vitro scavengers of superoxide but not as in vivo anti-inflammatory agents (J. Maxwell et al., 1984).
Molecular Structure Analysis
The molecular structure of related compounds, such as the cyclo{tetrakis[(5-t-butyl-2-acetoxy-1,3-phenylene)methylene]}-acetic acid clathrate, provides insights into the spatial arrangement and intramolecular interactions within the molecular architecture of these compounds. This analysis highlights the configuration of macrocycles and the orientation of functional groups within the structure (C. Rizzoli et al., 1982).
Chemical Reactions and Properties
The chemical reactivity of [5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid derivatives can be explored through studies on acylation reactions, where these compounds demonstrate the ability to form new amides and acylpyrazoles upon interaction with various amines and pyrazole (N. S. Arutjunyan et al., 2013).
Physical Properties Analysis
Physical properties, such as crystal structure and solubility, play a crucial role in understanding the behavior of these compounds under different conditions. The crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, for instance, sheds light on the isomeric products formed during synthesis and their arrangement in solid state (S. Lee et al., 2017).
Wissenschaftliche Forschungsanwendungen
Superoxide Scavenging and Antiinflammatory Agents
A study conducted by Maxwell, Wasdahl, Wolfson, and Stenberg (1984) explored the synthesis of 5-aryl-2H-tetrazoles, including derivatives similar to [5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid. These compounds were evaluated for superoxide scavenging activity and anti-inflammatory properties. While hydroxy-substituted compounds effectively scavenged superoxide in vitro, they did not exhibit significant anti-inflammatory effects in vivo (Maxwell et al., 1984).
Acylation Reactions in Chemistry
Research by Arutjunyan et al. (2013) involved the acylation of amines and pyrazole with compounds related to [5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid. This study highlighted the utility of these compounds in synthesizing new amides and acylpyrazoles, which are valuable in the development of new chemical entities (Arutjunyan et al., 2013).
Potential for Treatment of Inflammatory Bowel Diseases
Jilani, Shomaf, and Alzoubi (2013) synthesized derivatives of 5-aminosalicylic acid linked to compounds structurally similar to [5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid. These compounds were evaluated for their effectiveness in treating inflammatory bowel diseases like ulcerative colitis. The results suggested potential therapeutic applications for such compounds in the treatment of these conditions (Jilani et al., 2013).
Synthesis and Characterization for Anticancer Evaluation
Salahuddin, Shaharyar, Mazumder, and Ahsan (2014) conducted a study on the synthesis and characterization of compounds including [5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid derivatives. These compounds were then evaluated for their anticancer properties, highlighting the potential use of such compounds in the development of new anticancer drugs (Salahuddin et al., 2014).
Role in Synthesis of New Chemical Entities
Putis, Shuvalova, and Ostrovskii (2008) explored the synthesis of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid, using reactions that likely involve compounds similar to [5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid. This study demonstrates the role of such compounds in the synthesis of new chemical entities, which could have various applications in medicinal chemistry (Putis et al., 2008).
Safety and Hazards
The safety data sheet for 4-Hydroxyphenylacetic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .
Wirkmechanismus
Target of Action
It’s known that phenolic compounds like this often interact with various enzymes and receptors in the body .
Mode of Action
Phenolic compounds typically exert their effects through interactions with cellular enzymes and receptors, potentially leading to changes in cellular function .
Biochemical Pathways
Phenolic compounds are known to be involved in various biochemical reactions, including antioxidative action .
Pharmacokinetics
Phenolic compounds are generally well absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Phenolic compounds are known to have various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s solubility, stability, and interaction with its targets .
Eigenschaften
IUPAC Name |
2-[5-(4-hydroxyphenyl)tetrazol-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c14-7-3-1-6(2-4-7)9-10-12-13(11-9)5-8(15)16/h1-4,14H,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEGZYWRLRBUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2495347.png)
![Methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2495349.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495350.png)
![1,3-Dioxo-2-[3-(trifluoromethyl)phenyl]isoindoline-5-carboxylic acid](/img/structure/B2495351.png)

![N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2495353.png)




![3-(2-chloro-6-fluorophenyl)-N-[(E)-(dimethylamino)methylidene]-5-methyl-4-isoxazolecarbothioamide](/img/structure/B2495364.png)
![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide](/img/structure/B2495365.png)

